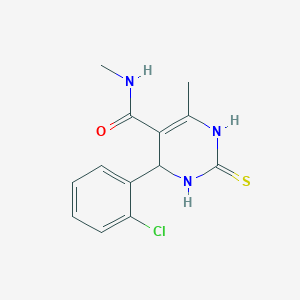![molecular formula C19H19Cl2N3O5S B297730 N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide, commonly known as DCM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DCM is a sulfonamide derivative that has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of DCM is not fully understood. However, it has been suggested that DCM may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DCM may also inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
DCM has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DCM can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. DCM has also been shown to have anti-inflammatory and antioxidant properties. In addition, DCM has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCM in lab experiments is its potential as a starting material for the synthesis of other compounds. DCM has also been shown to have a range of biological activities, making it a useful tool in medicinal chemistry research. However, the complex synthesis method and potential safety hazards associated with DCM make it challenging to work with in the lab.
Direcciones Futuras
There are many potential future directions for research on DCM. One area of interest is the development of DCM-based anticancer agents. Researchers may also investigate the neuroprotective effects of DCM and its potential applications in the treatment of neurodegenerative diseases. In addition, the synthesis of novel DCM derivatives may lead to the development of new compounds with improved biological activities.
Conclusion:
In conclusion, DCM is a sulfonamide derivative that has been of great interest to the scientific community due to its potential applications in various fields. The synthesis of DCM is a complex process that requires careful attention to detail and safety precautions. DCM has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The mechanism of action of DCM is not fully understood, but it has been shown to have a range of biochemical and physiological effects. There are many potential future directions for research on DCM, making it an exciting area of study for scientists.
Métodos De Síntesis
DCM can be synthesized using various methods, including the reaction of 3,4-dichloroaniline with 2-amino-2-(2-hydroxyethyl)-1,3-propanediol in the presence of methanesulfonyl chloride. Another method involves the reaction of 3,4-dichloroaniline with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in the presence of thionyl chloride. The synthesis of DCM is a complex process that requires careful attention to detail and safety precautions.
Aplicaciones Científicas De Investigación
DCM has been extensively studied for its potential applications in various fields. It has been used as a starting material for the synthesis of other compounds, such as sulfonamides and hydrazones. DCM has also been used as a ligand in the synthesis of metal complexes. In addition, DCM has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents.
Propiedades
Nombre del producto |
N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide |
|---|---|
Fórmula molecular |
C19H19Cl2N3O5S |
Peso molecular |
472.3 g/mol |
Nombre IUPAC |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H19Cl2N3O5S/c1-12(13-3-6-17-18(9-13)29-8-7-28-17)22-23-19(25)11-24(30(2,26)27)14-4-5-15(20)16(21)10-14/h3-6,9-10H,7-8,11H2,1-2H3,(H,23,25)/b22-12+ |
Clave InChI |
HJBSRGUDBGSNAP-WSDLNYQXSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C)/C2=CC3=C(C=C2)OCCO3 |
SMILES |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C)C2=CC3=C(C=C2)OCCO3 |
SMILES canónico |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C)C2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297649.png)
![N-({5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297652.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297654.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
![Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297657.png)
![N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B297662.png)
![5-({5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297664.png)
![2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297669.png)
![5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297671.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297672.png)
![5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297673.png)